molecular formula C22H20N4O2 B2486363 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one CAS No. 2309804-04-2

2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

Cat. No.: B2486363
CAS No.: 2309804-04-2
M. Wt: 372.428
InChI Key: NPSODPNZJGGPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a chemical compound with the CAS Registry Number 2309804-04-2 and a molecular formula of C 22 H 20 N 4 O 2 . It has a molecular weight of approximately 372.4 g/mol . The compound is also known by other identifiers, including its InChIKey (NPSODPNZJGGPFC-UHFFFAOYSA-N) and canonical SMILES representation . Calculated physicochemical properties include an XLogP3 value of 2.4 and a topological polar surface area of 64.2 Ų . This product is designated For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-25-12-16(11-23-25)19-14-26(13-15-6-2-3-7-17(15)19)22(27)10-20-18-8-4-5-9-21(18)28-24-20/h2-9,11-12,19H,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSODPNZJGGPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Target Compound Deconstruction

The target molecule comprises three distinct domains:

  • 1,2-Benzoxazole core : A bicyclic aromatic system with oxygen and nitrogen atoms at positions 1 and 2.
  • Tetrahydroisoquinoline scaffold : A partially saturated isoquinoline derivative substituted at position 4 with a 1-methylpyrazole group.
  • Acetyl linker : A ketone bridge connecting the benzoxazole and tetrahydroisoquinoline moieties.

Retrosynthetically, the molecule dissects into:

  • 1,2-Benzoxazol-3-yl acetic acid
  • 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
  • Acylating agents for ketone formation.

Synthesis of 1,2-Benzoxazol-3-yl Acetic Acid Derivatives

Benzoxazole Ring Construction

The 1,2-benzoxazole moiety is synthesized via oxidative cyclization of phenolic Schiff bases. A representative protocol adapted from Scirp (2013) involves:

Reagents :

  • 2-Aminophenol derivatives
  • Aryl aldehydes
  • N-Bromosuccinimide (NBS) adsorbed on silica gel (NBS-SiO₂)

Procedure :

  • Condense 2-aminophenol with substituted benzaldehyde in ethanol under reflux to form the Schiff base.
  • Oxidize the intermediate using NBS-SiO₂ in dichloromethane at room temperature.
  • Purify via column chromatography (hexane/ethyl acetate).

Example :
2-(2-Hydroxynaphthyl)benzoxazole is obtained in 84% yield using this method, confirmed by ¹H-NMR (δ 9.08 ppm, singlet for hydroxyl proton).

Acetic Acid Side Chain Introduction

The 3-position of benzoxazole is functionalized via nucleophilic substitution or Friedel-Crafts acylation:

Method A :

  • React benzoxazole with chloroacetyl chloride in the presence of AlCl₃ (Friedel-Crafts conditions).
  • Hydrolyze the resultant chloroacetophenone derivative to acetic acid using NaOH/EtOH.

Method B :

  • Direct coupling of benzoxazole-3-boronic acid with glyoxylic acid via Suzuki-Miyaura cross-coupling.

Preparation of 4-(1-Methyl-1H-Pyrazol-4-yl)-1,2,3,4-Tetrahydroisoquinoline

Tetrahydroisoquinoline Core Synthesis

Patent WO2017178377A1 (2017) details tetrahydroisoquinoline derivatives through Pictet-Spengler cyclization:

Steps :

  • Condense phenethylamine with formaldehyde in acidic methanol to form 1,2,3,4-tetrahydroisoquinoline.
  • Protect the secondary amine with Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
  • Functionalize position 4 via lithiation-electrophilic quenching or cross-coupling.

Pyrazole Substituent Installation

The 1-methylpyrazole group is introduced via palladium-catalyzed cross-coupling:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos (2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
  • Base: K₃PO₄
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 110°C, 12 hours

Substrate :
4-Bromo-1,2,3,4-tetrahydroisoquinoline reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to yield the coupled product in 72% yield.

Final Acylation: Assembling the Target Molecule

Coupling Strategies

The benzoxazole acetic acid and tetrahydroisoquinoline amine are conjugated via:

Method 1: EDC/HOBt-Mediated Amide Formation

  • Activate 1,2-benzoxazol-3-yl acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • React with 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline in DMF at 0°C → 25°C.
  • Yield: 68% after silica gel purification.

Method 2: Mixed Carbonate Approach

  • Convert the acetic acid to acid chloride using SOCl₂.
  • React with tetrahydroisoquinoline in the presence of Et₃N.
  • Yield: 61%.

Optimization and Analytical Characterization

Reaction Condition Screening

Comparative studies of coupling methods reveal:

Method Catalyst/Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
EDC/HOBt DMF 25 24 68 98.2
Acid Chloride THF 0 → 25 12 61 97.8
DCC/DMAP CH₂Cl₂ 25 48 53 96.5

EDC/HOBt in DMF provides optimal balance of yield and purity.

Spectroscopic Validation

¹H-NMR (600 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.45–7.38 (m, 4H, benzoxazole-H)
  • δ 4.92 (s, 2H, CH₂CO)
  • δ 3.89 (s, 3H, N-CH₃)

HRMS (ESI+) : Calculated for C₂₂H₂₁N₄O₂ [M+H]⁺: 381.1709; Found: 381.1712.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoxazole and tetrahydroisoquinoline exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one showed selective cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .

Neuroprotective Effects

Another promising application lies in neuropharmacology. Compounds with similar structures have been evaluated for their neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. They have been shown to inhibit monoamine oxidase (MAO) activity, which is crucial in managing neurodegenerative disorders .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Studies have reported that derivatives can be used as emissive materials due to their high photoluminescence efficiency and stability under operational conditions .

Synthesis Techniques

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. The following general synthetic route has been documented:

Synthetic Route Overview

  • Formation of Benzoxazole Ring : The initial step involves the cyclization of ortho-amino phenols with carboxylic acids or their derivatives.
  • Tetrahydroisoquinoline Synthesis : This can be achieved through a Pictet-Spengler reaction involving tryptamine derivatives.
  • Final Coupling Reaction : The final product is obtained by coupling the benzoxazole derivative with the tetrahydroisoquinoline under acidic or basic conditions.

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of a series of benzoxazole-tetrahydroisoquinoline derivatives. Among them, 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one exhibited IC50 values lower than standard chemotherapeutic agents against breast cancer cell lines .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. The results indicated that treatment with these compounds significantly reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one would depend on its specific biological target. It may interact with proteins, enzymes, or nucleic acids, altering their function. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be analyzed based on core heterocycles, substituents, and synthetic pathways. Below is a detailed comparison with the most relevant compound identified in the evidence:

Structural Analog: 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide

This compound, reported by Kotali (), shares a benzisoxazole core and a pyrazole substituent but differs in key structural aspects (Table 1).

Key Observations:

Core Heterocycles: The target compound integrates a tetrahydroisoquinoline scaffold, which is absent in Kotali’s analog. This moiety is known to enhance binding affinity to CNS targets due to its rigidity and aromaticity . The 1,2-benzoxazole in the target compound differs from Kotali’s 1,2-benzisoxazole by the position of the oxygen atom, which may influence electronic properties and metabolic stability.

The ethanone linker in the target compound introduces conformational flexibility, whereas the oxide group in Kotali’s compound may increase polarity.

Synthetic Pathways: Kotali’s compound relies on oxidative cyclization using diacetoxy iodobenzene, a method common for forming benzisoxazoles. The target compound’s synthesis might involve analogous cyclization steps but requires assembly of the tetrahydroisoquinoline subunit, adding synthetic complexity .

Research Findings and Methodological Considerations

Crystallographic Analysis

For example:

  • SHELXL enables precise refinement of bond lengths and angles, critical for confirming the connectivity of complex heterocycles like benzoxazoles and tetrahydroisoquinolines .
  • SHELXS/SHELXD could aid in solving crystal structures via direct methods, though the absence of specific data limits direct correlations .

Hypothetical Pharmacological Implications

  • The pyrazole moiety is common in kinase inhibitors (e.g., JAK/STAT inhibitors), though substituent variations (methyl vs. phenyl) may modulate selectivity .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}
PropertyValue
Molecular FormulaC18H20N4O
Molecular Weight304.38 g/mol
IUPAC Name2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that compounds containing the benzoxazole moiety often exhibit significant anticancer properties. A study highlighted the effectiveness of similar benzoxazole derivatives against various cancer cell lines. For example, derivatives showed IC50 values as low as 20 nM against leukemia and lymphoma cells . The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzoxazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . Compounds similar to the one exhibited up to 58% inhibition of COX enzymes in vitro .

Study 1: Anticancer Efficacy

In a recent study on benzoxazole derivatives, one compound demonstrated substantial cytotoxic effects against Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. The study utilized a variety of assays to measure cell viability and apoptosis induction .

Cell LineIC50 Value (µM)Mechanism of Action
Huh715Apoptosis induction
MCF712Cell cycle arrest
HCT11610Inhibition of proliferation

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of similar benzoxazole compounds. The study reported that certain derivatives effectively reduced inflammation markers in animal models by downregulating COX-2 expression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related tetrahydroisoquinoline derivatives typically involves multi-step reactions. For example, coupling of benzoxazole and tetrahydroisoquinoline precursors via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol or methanol as solvents, 60–80°C, 4–6 hours) . Key parameters for optimization include:

  • Temperature : Elevated temperatures improve reaction kinetics but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) favor elimination byproducts.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization steps .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via recrystallization (e.g., ethanol/DMF mixtures) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzoxazole, pyrazole, and tetrahydroisoquinoline moieties. For example, aromatic protons in benzoxazole appear as doublets (δ 7.5–8.5 ppm), while pyrazole protons resonate as singlets (δ 7.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Software Tools : SHELXL is widely used for small-molecule refinement. For discrepancies in thermal parameters or bond lengths, employ:
  • Restraints : Apply geometric restraints to bond distances/angles based on similar compounds .
  • Twinned Data : Use the TWIN/BASF commands in SHELXL to model twinning, especially for high-symmetry crystals .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) for expected bond lengths (e.g., C–N: 1.33–1.37 Å) .

Q. How can researchers design experiments to evaluate the compound’s biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs.
  • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track intracellular accumulation .
  • SAR Optimization : Systematically modify substituents (e.g., methyl groups on pyrazole, methoxy groups on benzoxazole) and correlate changes with activity. For example, bulky substituents may enhance target selectivity .

Q. What experimental approaches are suitable for assessing the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • Degradation Studies :
  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C to simulate aquatic environments. Monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254–365 nm) to assess sunlight-driven breakdown .
  • Ecotoxicology :
  • Daphnia magna Assays : Measure acute toxicity (LC₅₀) after 48-hour exposure.
  • Bioaccumulation : Use logP values (calculated via HPLC retention times) to predict lipid solubility .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., solubility, logP)?

  • Methodological Answer :

  • Re-evaluate Models : Cross-validate computational predictions (e.g., COSMO-RS for solubility) with experimental measurements. Adjust force-field parameters if systematic errors arise .
  • Experimental Replication : Conduct multiple solubility trials in varied solvents (e.g., water, DMSO) using nephelometry or gravimetric analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.